molecular formula C12H18N2O3 B2615565 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea CAS No. 1334369-79-7

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea

Cat. No.: B2615565
CAS No.: 1334369-79-7
M. Wt: 238.287
InChI Key: XUOXAEWPFSBKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The urea moiety can interact with enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea
  • 1-(2-Hydroxy-2-methylpropyl)-3-phenylurea
  • 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylphenyl)urea

Uniqueness: 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea is unique due to the presence of both hydroxyl and methoxy groups on the same carbon atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique interactions and applications.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXAEWPFSBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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